2,5-Dimethylbenzoyl chloride
Overview
Description
2,5-Dimethylbenzoyl chloride is an organic compound with the molecular formula C9H9ClO. It is a derivative of benzoyl chloride, where two methyl groups are substituted at the 2 and 5 positions of the benzene ring. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and industrial chemistry .
Mechanism of Action
Target of Action
2,5-Dimethylbenzoyl chloride is a chemical compound used in organic synthesis. Its primary targets are organic molecules that can react with the benzoyl chloride group. This includes molecules with nucleophilic functional groups such as amines, alcohols, and carboxylic acids .
Mode of Action
The compound interacts with its targets through a process known as acylation. The benzoyl chloride group in the compound is highly reactive and can form a covalent bond with nucleophilic functional groups in target molecules. This results in the formation of an acylated product and the release of a chloride ion .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. As a small, lipophilic molecule, it is likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion would depend on various factors, including the specific biochemical pathways it affects .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific targets it interacts with and the biochemical pathways it affects. By acylating target molecules, the compound can alter their structure and function, potentially leading to various downstream effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s reactivity and stability can be affected by factors such as temperature, pH, and the presence of other reactive species. Additionally, the compound’s efficacy can be influenced by the concentration of target molecules and the presence of competing reactants .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dimethylbenzoyl chloride can be synthesized through the chlorination of 2,5-dimethylbenzoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction is carried out under reflux conditions, and the product is purified through distillation .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of 2,5-dimethylbenzoic acid and the chlorinating agent into a reactor, followed by separation and purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethylbenzoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,5-dimethylbenzoic acid and hydrochloric acid.
Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts reactions to introduce the 2,5-dimethylbenzoyl group into aromatic compounds
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and water.
Catalysts: Lewis acids such as aluminum chloride (AlCl3) for Friedel-Crafts acylation.
Solvents: Organic solvents like dichloromethane (CH2Cl2) and toluene are commonly used.
Major Products Formed:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
2,5-Dimethylbenzoic Acid: Formed from hydrolysis reactions.
Scientific Research Applications
2,5-Dimethylbenzoyl chloride has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: It is involved in the synthesis of polymers through Friedel-Crafts polymerization reactions.
Material Science: It is used in the preparation of advanced materials with specific properties
Comparison with Similar Compounds
Benzoyl Chloride: The parent compound without the methyl substitutions.
3,5-Dimethylbenzoyl Chloride: A similar compound with methyl groups at the 3 and 5 positions.
2,4-Dimethylbenzoyl Chloride: Another isomer with methyl groups at the 2 and 4 positions
Uniqueness: 2,5-Dimethylbenzoyl chloride is unique due to the specific positioning of the methyl groups, which can influence its reactivity and the properties of the products formed. The presence of methyl groups can also affect the steric and electronic environment, making it distinct from other benzoyl chloride derivatives .
Properties
IUPAC Name |
2,5-dimethylbenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-6-3-4-7(2)8(5-6)9(10)11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBRPGMQNVRQCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50493387 | |
Record name | 2,5-Dimethylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50493387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22328-43-4 | |
Record name | 2,5-Dimethylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50493387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dimethylbenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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